3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula and a molecular weight of approximately 336.42 g/mol. It is classified as a carbonyl compound due to the presence of a carbonyl functional group, specifically a ketone. The compound is identified by its CAS number 898756-18-8 and is used in various scientific applications, particularly in organic synthesis and pharmaceutical research.
The synthesis of 3',4'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves several steps:
The molecular structure of 3',4'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone features:
3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for this compound involves its interaction with biological targets through the following processes:
Relevant data indicate that the compound's physical characteristics make it suitable for various applications in organic synthesis and pharmaceuticals .
3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone finds applications primarily in:
The incorporation of the 5,5-dimethyl-1,3-dioxane moiety into the valerophenone backbone relies on precise alkylation and acylation techniques. A common approach involves the reaction of 5,5-dimethyl-1,3-dioxane-2-carbaldehyde with alkyl halides under basic conditions, followed by chain elongation via Wittig or Grignard reactions. Industrial-scale syntheses favor O-alkylation using 3-bromopropanol derivatives, where the alkyl chain length is predetermined for subsequent ketone formation. Catalysts play a critical role, with p-toluenesulfonic acid (0.5–2 mol%) proving effective in anhydrous toluene at 40–60°C, achieving yields >85% . Alternative catalysts include trifluoroacetic acid (TFA), though its use requires strict temperature control (<50°C) to prevent dioxane ring hydrolysis. Solvent selection significantly impacts efficiency, with aprotic solvents like dichloromethane minimizing side reactions [6].
Table 1: Optimization Parameters for Dioxane Alkylation
Parameter | Optimal Conditions | Yield Impact |
---|---|---|
Catalyst | p-TsOH (1 mol%) | Increases yield by 25% |
Solvent | Dry toluene | Minimizes hydrolysis |
Temperature | 40–60°C | Balances kinetics/stability |
Alkyl Halide | 5-Bromovalerophenone | Ensures C5 chain length |
Friedel-Crafts acylation constructs the ketone core by reacting 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeroyl chloride with dimethoxybenzene derivatives. The regioselectivity of the reaction is heavily influenced by the methoxy substitution pattern: 1,3-dimethoxybenzene yields the 3',5'-isomer, while 1,2-dimethoxybenzene (veratrole) forms the target 3',4'-dimethoxy variant. Anhydrous aluminum chloride (1.2 equiv) in dichloroethane at 0–5°C provides optimal electrophilic activation, with slow addition preventing diacylation . Solvent systems like nitrobenzene enhance para-selectivity for asymmetrically substituted benzenes, but require post-reduction purification due to toxicity [7]. Recent optimizations use microwave-assisted reactions (100°C, 10 min) to accelerate acylation, improving yields to 90% compared to conventional methods (70%) [7].
Cyclization of 5-hydroxy ketones with 2,2-dimethyl-1,3-propanediol under Dean-Stark conditions is the cornerstone of dioxane ring formation. The reaction equilibrium favors acetal formation when water is removed azeotropically, with toluene reflux (110°C) achieving >95% conversion in 4–6 hours . Acid catalysts must be carefully selected: Amberlyst-15 resin permits easy separation and reuse, while homogeneous catalysts like BF₃·Et₂O necessitate neutralization with sodium bicarbonate. Industrial protocols employ continuous-flow reactors with molecular sieves to shift equilibrium, reducing reaction times to 30 minutes [7]. Crucially, the 5,5-dimethyl substitution enhances ring stability by sterically hindering hydrolysis—a vulnerability in unsubstituted dioxanes [6].
Purification of 3',4'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone presents challenges due to its structural similarity to by-products like the 2',4'-isomer (CAS 898756-08-6) [6]. Recrystallization from isopropanol/hexane (1:3) exploits differential solubility, yielding needle-like crystals with >99% purity after two cycles. However, chromatographic methods are indispensable for research-scale purity, with silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separating dimethoxy isomers. For analytical validation, reverse-phase HPLC (C18 column, acetonitrile/water 75:25) achieves baseline separation at λ=254 nm [6].
Table 2: Purification Performance Comparison
Method | Conditions | Purity | Recovery |
---|---|---|---|
Recrystallization | Isopropanol/hexane (1:3), −20°C | 99.2% | 70–75% |
Flash Chromatography | Silica gel, EtOAc/hexane (1:4) | 98.5% | 85–90% |
Preparative HPLC | C18, MeCN/H₂O (75:25), 10 mL/min | 99.9% | 60–65% |
Scaling production involves addressing three bottlenecks: (1) Friedel-Crafts acylation exotherms, mitigated by jet-mixing reactors enabling rapid heat dissipation; (2) dioxane ring hydrolysis during aqueous workups, avoided by replacing water washes with brine/nonpolar solvent partitions; and (3) isomer contamination, minimized by crystallizing the crude product from methanol before chromatography. Industrial adaptations use continuous flow hydrogenation (20 bar H₂, Pd/C) to reduce residual aldehydes, boosting overall yield to 78% from batch-mode 65% . Catalyst recycling—particularly for Amberlyst-15—reduces costs by 30%, while solvent recovery via distillation achieves >90% toluene reuse [7].
Table 3: Scalability Solutions and Outcomes
Challenge | Industrial Solution | Yield Improvement |
---|---|---|
Exotherm control | Jet-mixing reactors | Prevents decomposition |
Ring hydrolysis | Brine/nonpolar partitioning | Increases stability by 40% |
Isomer separation | Methanol crystallization pre-HPLC | Reduces purification steps |
Solvent waste | Distillation recovery loops | Lowers cost by 25% |
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